molecular formula C18H36N2O5 B14295230 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane CAS No. 119017-39-9

4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane

Cat. No.: B14295230
CAS No.: 119017-39-9
M. Wt: 360.5 g/mol
InChI Key: PZLLSDKIBVWMHW-UHFFFAOYSA-N
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Description

4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane is a complex organic compound known for its unique structure and properties. It belongs to the class of cryptands, which are cyclic or polycyclic compounds capable of forming stable complexes with metal ions. This compound is particularly notable for its ability to act as a phase transfer catalyst, facilitating the transfer of ions from one phase to another .

Preparation Methods

The synthesis of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cryptands, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane involves its ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, effectively trapping them within its molecular framework. This property is utilized in various applications, from catalysis to drug delivery .

Comparison with Similar Compounds

Properties

CAS No.

119017-39-9

Molecular Formula

C18H36N2O5

Molecular Weight

360.5 g/mol

IUPAC Name

4,7,13,16,22-pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane

InChI

InChI=1S/C18H36N2O5/c1-3-19-5-11-22-15-17-24-13-7-20(4-2-10-21-9-1)8-14-25-18-16-23-12-6-19/h1-18H2

InChI Key

PZLLSDKIBVWMHW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCOCCOCCN(CCCOC1)CCOCCOCC2

Origin of Product

United States

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